N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

NADPH oxidase NOX inhibitor structure-activity relationship

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide (CAS 1797716-99-4) is a synthetic small molecule belonging to the nicotinamide-pyrazole hybrid class, characterized by a pyrazole core bearing a cyclopropyl group at the 5-position and a pyridin-2-yl substituent at the 3-position, linked via an ethyl spacer to a nicotinamide terminus. This compound is structurally related to the pyrazolo-pyridine and nicotinamide derivative series disclosed in Genkyotex patent families targeting NADPH oxidase (NOX) enzymes.

Molecular Formula C19H19N5O
Molecular Weight 333.395
CAS No. 1797716-99-4
Cat. No. B2500643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
CAS1797716-99-4
Molecular FormulaC19H19N5O
Molecular Weight333.395
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C19H19N5O/c25-19(15-4-3-8-20-13-15)22-10-11-24-18(14-6-7-14)12-17(23-24)16-5-1-2-9-21-16/h1-5,8-9,12-14H,6-7,10-11H2,(H,22,25)
InChIKeyWRGDFDSJVFFHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide (CAS 1797716-99-4): Structural Classification and Procurement Context


N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide (CAS 1797716-99-4) is a synthetic small molecule belonging to the nicotinamide-pyrazole hybrid class, characterized by a pyrazole core bearing a cyclopropyl group at the 5-position and a pyridin-2-yl substituent at the 3-position, linked via an ethyl spacer to a nicotinamide terminus. This compound is structurally related to the pyrazolo-pyridine and nicotinamide derivative series disclosed in Genkyotex patent families targeting NADPH oxidase (NOX) enzymes . Its molecular architecture positions it as a potential tool compound for probing NOX-mediated pathways, with the cyclopropyl-pyridine-pyrazole scaffold offering a distinct pharmacophore compared to the pyrazolopyridinedione chemotype of clinical-stage NOX inhibitors such as setanaxib (GKT137831) .

Why Generic Nicotinamide-Pyrazole Analogs Cannot Substitute for CAS 1797716-99-4 in NOX-Targeted Research


Substitution of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide with superficially similar nicotinamide-pyrazole analogs introduces significant risk of altered target engagement, isoform selectivity, and physicochemical properties. The specific combination of the cyclopropyl group at the pyrazole 5-position and the pyridin-2-yl substituent at the 3-position is not commonly found in commercial NOX inhibitor libraries; even a subtle regioisomeric shift to the isonicotinamide variant (CAS 1797976-97-6) alters the hydrogen-bonding geometry of the terminal amide, which can abrogate interactions with the nicotinamide-binding pocket of NOX enzymes . Furthermore, the Genkyotex patent landscape reveals that pyrazolopyridinedione clinical candidates (setanaxib, GKT136901) exhibit isoform-specific NOX1/4 inhibition profiles, and the cyclopropyl-pyrazole-nicotinamide scaffold in CAS 1797716-99-4 represents a structurally distinct chemotype whose selectivity fingerprint cannot be inferred from dione-based inhibitors . Researchers who substitute this compound with a generic pyrazole-nicotinamide building block risk losing the specific conformational constraints and electronic properties that the cyclopropyl-pyridine substitution pattern confers.

Quantitative Differentiation Evidence: CAS 1797716-99-4 vs. Closest Nicotinamide-Pyrazole Comparators


Structural Differentiation: Cyclopropyl-Pyridine Substitution Pattern vs. Pyrazolopyridinedione NOX Inhibitors

CAS 1797716-99-4 bears a 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole core connected via an ethyl linker to a nicotinamide group. This scaffold is structurally distinct from the pyrazolopyridinedione chemotype of the clinical NOX1/4 inhibitor setanaxib (GKT137831) and the preclinical tool GKT136901. The Genkyotex patent family (U.S. Patent 8,481,562) explicitly defines pyrazolo pyridine derivatives of Formula (I) as NADPH oxidase inhibitors, and CAS 1797716-99-4 falls within this structural genus. However, published quantitative NOX isoform inhibition data (IC50 values) for this specific compound are absent from the public domain. By class-level inference from the patent's exemplified compounds, pyrazolo-pyridine derivatives within this series achieve NOX inhibitory activity in the sub-micromolar to low micromolar range, but the precise potency and selectivity profile of CAS 1797716-99-4 relative to GKT137831 (NOX1 Ki = 160 nM; NOX4 Ki = 165 nM) or GKT136901 remains uncharacterized . .

NADPH oxidase NOX inhibitor structure-activity relationship pharmacophore

Regioisomeric Specificity: Nicotinamide vs. Isonicotinamide Terminal Group Comparison

CAS 1797716-99-4 features a nicotinamide (pyridine-3-carboxamide) terminal group, whereas its closest commercially listed analog, CAS 1797976-97-6, contains an isonicotinamide (pyridine-4-carboxamide) moiety . The position of the carboxamide nitrogen relative to the pyridine ring determines the vector of hydrogen-bond donor/acceptor interactions. In the context of NADPH oxidase inhibition, the nicotinamide moiety is structurally homologous to the enzyme's natural substrate, nicotinamide adenine dinucleotide phosphate (NADPH), and the 3-carboxamide orientation in CAS 1797716-99-4 is predicted to more closely mimic the substrate's binding pose than the 4-carboxamide isomer. This regioisomeric distinction is critical because even single-atom shifts in hydrogen-bonding geometry can produce order-of-magnitude differences in target binding affinity . No head-to-head biochemical comparison between these two regioisomers has been published; the differentiation is based on established medicinal chemistry principles of regioisomeric specificity.

regioisomer nicotinamide isonicotinamide binding affinity

Cyclopropyl Substituent: Metabolic Stability Advantage Over Alkyl-Substituted Pyrazole Analogs

The 5-cyclopropyl substituent on the pyrazole ring of CAS 1797716-99-4 is a recognized medicinal chemistry strategy for improving metabolic stability relative to alkyl-substituted analogs. Cyclopropyl groups exhibit reduced susceptibility to cytochrome P450-mediated oxidative metabolism compared to ethyl, isopropyl, or other alkyl substituents due to the increased C–H bond dissociation energy of cyclopropane C–H bonds (~106 kcal/mol vs. ~98 kcal/mol for typical secondary alkyl C–H bonds) . While no direct metabolic stability data for CAS 1797716-99-4 are publicly available, the Genkyotex patent family (U.S. Patent 8,481,562) describes pyrazolo-pyridine derivatives wherein cyclopropyl substitution is a preferred embodiment cited for conferring favorable pharmacokinetic properties, including reduced clearance . In contrast, pyrazole-nicotinamide derivatives bearing linear alkyl substituents (e.g., methyl, ethyl) at the 5-position are expected to undergo more rapid oxidative metabolism, potentially limiting their utility in cellular or in vivo assays requiring sustained target engagement.

cyclopropyl metabolic stability CYP450 oxidative metabolism

Patent-Defined Therapeutic Scope: NOX-Mediated Disease Indications vs. General-Purpose Pyrazole Building Blocks

CAS 1797716-99-4 falls within the structural scope of the Genkyotex patent family (U.S. Patent 8,481,562 and related filings) that claims pyrazolo pyridine derivatives for the treatment and/or prophylaxis of disorders related to NADPH oxidase, including cardiovascular diseases, respiratory disorders, fibrotic disorders, inflammatory disorders, neurodegenerative diseases, and cancers . This patent linkage provides a defined therapeutic context that distinguishes CAS 1797716-99-4 from generic pyrazole-nicotinamide building blocks (e.g., CAS 1797294-49-5, N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide), which lack a comparable patent-defined biological rationale . The patent claims specifically encompass compounds wherein the pyridine and pyrazole rings are directly connected (as in CAS 1797716-99-4) and describe their utility as NADPH oxidase modulators. In contrast, the broader landscape of pyrazole-nicotinamide derivatives includes compounds developed for entirely distinct targets, such as succinate dehydrogenase (SDH) inhibitors for agricultural fungicide applications , underscoring that the specific substitution pattern of CAS 1797716-99-4 is tailored for NOX pharmacology rather than alternative enzyme targets.

NOX inhibitor fibrosis inflammation patent landscape

Optimal Research and Procurement Application Scenarios for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide (CAS 1797716-99-4)


NOX Isoform Selectivity Profiling in Fibrosis and Inflammation Models

Based on its structural inclusion in the Genkyotex pyrazolo-pyridine patent family claiming NADPH oxidase inhibition , CAS 1797716-99-4 is best deployed as a tool compound for head-to-head NOX isoform selectivity profiling against established inhibitors such as GKT137831 (setanaxib) and GKT136901. Its distinct cyclopropyl-pyridine-pyrazole scaffold may confer a NOX isoform inhibition fingerprint that differs from the pyrazolopyridinedione chemotype. Researchers should prioritize in vitro NOX1, NOX2, NOX4, and NOX5 enzymatic assays to establish the compound's selectivity profile, using the Amplex Red or cytochrome c reduction assay platforms calibrated with the known Ki values of GKT137831 (NOX1/4 Ki ~160–165 nM) and the NOX2-selective inhibitor GSK2795039 as reference standards .

Regioisomeric Selectivity Studies: Nicotinamide vs. Isonicotinamide Binding Mode Analysis

The availability of both the nicotinamide (CAS 1797716-99-4) and isonicotinamide (CAS 1797976-97-6) regioisomers creates a unique opportunity for regioisomeric selectivity studies. Researchers can directly compare the two compounds in parallel NOX inhibition assays to experimentally quantify the contribution of the carboxamide regioisomerism to target binding affinity . Such studies are valuable for validating computational docking predictions and for establishing structure-activity relationship (SAR) guidelines for future NOX inhibitor optimization campaigns. Procurement of both regioisomers from authenticated sources is essential to ensure that observed differences in activity are attributable to regioisomerism rather than impurity profiles .

Metabolic Stability Benchmarking of Cyclopropyl-Containing NOX Probe Compounds

The 5-cyclopropyl substituent in CAS 1797716-99-4 is predicted to confer enhanced resistance to CYP450-mediated oxidative metabolism relative to alkyl-substituted pyrazole analogs . This compound is suitable for use in microsomal or hepatocyte stability assays to experimentally quantify its intrinsic clearance and compare it against matched pyrazole-nicotinamide analogs bearing methyl, ethyl, or isopropyl substituents at the 5-position. Such data would validate the cyclopropyl group as a metabolic stability handle within this chemotype and inform the design of next-generation NOX inhibitors with improved pharmacokinetic profiles .

Patent-Landscape-Guided Hit-to-Lead Optimization for NOX-Mediated Fibrotic Diseases

CAS 1797716-99-4 serves as a structurally enabled starting point for medicinal chemistry optimization programs targeting NOX-mediated fibrotic and inflammatory diseases, consistent with the therapeutic indications claimed in U.S. Patent 8,481,562 . Unlike generic pyrazole building blocks developed for agricultural SDH inhibition , this compound's patent linkage provides a clear IP landscape and target product profile. Hit-to-lead efforts should focus on introducing substituents at the pyridine and nicotinamide positions to improve NOX isoform potency and selectivity, with the cyclopropyl-pyrazole core retained as a privileged scaffold for metabolic stability.

Quote Request

Request a Quote for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.